Cas no 195708-39-5 (Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate)
Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate Chemical and Physical Properties
Names and Identifiers
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- ETHYL 2-(3-FLUORO-4-METHOXYBENZOYL)ACETATE
- ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate
- Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate
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- Inchi: InChI=1S/C12H13FO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6H,3,7H2,1-2H3
- SMILES: CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E903910-10mg |
Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate |
195708-39-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E903910-50mg |
Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate |
195708-39-5 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E903910-100mg |
Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate |
195708-39-5 | 100mg |
$ 250.00 | 2022-06-05 | ||
| OTAVAchemicals | 2625933-50MG |
ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate |
195708-39-5 | 95% | 50MG |
$115 | 2023-07-07 | |
| OTAVAchemicals | 2625933-250MG |
ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate |
195708-39-5 | 95% | 250MG |
$230 | 2023-07-07 | |
| OTAVAchemicals | 2625933-1000MG |
ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate |
195708-39-5 | 95% | 1g |
$465 | 2023-07-07 | |
| A2B Chem LLC | AF12217-5g |
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate |
195708-39-5 | 95% | 5g |
$1203.00 | 2024-04-20 | |
| Crysdot LLC | CD12099622-1g |
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate |
195708-39-5 | 97% | 1g |
$437 | 2024-07-24 | |
| Crysdot LLC | CD12099622-5g |
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoate |
195708-39-5 | 97% | 5g |
$1177 | 2024-07-24 |
Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate
Recent Advances in the Study of Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate (CAS: 195708-39-5)
Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate (CAS: 195708-39-5) is a fluorinated β-keto ester derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a synthetic intermediate and potential bioactive molecule. Recent studies have explored its role in the synthesis of novel pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic utility, and biological activities.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate as a key intermediate in the synthesis of fluorinated chalcone derivatives. The researchers demonstrated that this compound could be efficiently converted into a series of chalcones with enhanced bioavailability and target specificity. These derivatives exhibited promising inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential applications in the treatment of inflammatory diseases. The study also highlighted the compound's stability under physiological conditions, making it a viable candidate for further drug development.
In another recent study, researchers focused on the anticancer properties of derivatives synthesized from Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate. The compound's unique fluorinated structure was found to enhance its interaction with cellular targets, particularly in cancer cells with overexpressed tyrosine kinases. Preliminary in vitro assays revealed that these derivatives could induce apoptosis in breast cancer cell lines (MCF-7) at low micromolar concentrations. The study, published in Bioorganic & Medicinal Chemistry Letters, emphasized the need for further in vivo studies to validate these findings.
From a synthetic chemistry perspective, Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate has been utilized in multicomponent reactions to generate diverse heterocyclic scaffolds. A 2024 report in Organic Letters detailed its use in a one-pot synthesis of pyrazole and pyrimidine derivatives, which are core structures in many FDA-approved drugs. The study showcased the compound's reactivity and compatibility with various catalysts, underscoring its utility in high-throughput drug discovery pipelines.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate. Future research directions may include structural modifications to improve metabolic stability and reduce potential off-target effects. Additionally, computational modeling studies could provide deeper insights into the compound's binding interactions with biological targets, facilitating the design of more potent and selective therapeutics.
In conclusion, Ethyl 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanoate (CAS: 195708-39-5) continues to be a valuable building block in medicinal chemistry, with recent studies highlighting its potential in anti-inflammatory and anticancer drug development. Its synthetic versatility and bioactive potential make it a compound of interest for future research endeavors in the chemical biology and pharmaceutical industries.
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